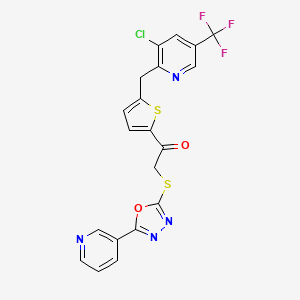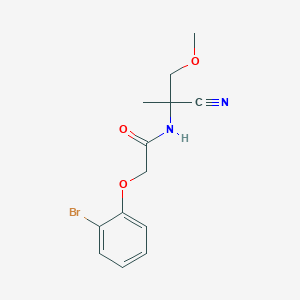
tert-Butyl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl diethylcarbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable compound under various conditions.
準備方法
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) Method: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Curtius Rearrangement: This method involves the formation of isocyanates from acyl azides, which then react with alcohols to form carbamates.
Copper-Catalyzed Cross-Coupling: This method involves the reaction of amines with alkoxycarbonyl radicals generated from carbazates under mild conditions.
Industrial Production Methods: Industrial production of tert-Butyl diethylcarbamate typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for carbon dioxide capture is also common .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl diethylcarbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Reduction: Reduction reactions can convert this compound to its corresponding amine and alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. The tert-butyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Products include carbonyl compounds or carboxylic acids.
Reduction: Products include tert-butylamine and diethyl alcohol.
Substitution: Products depend on the nucleophile used, often resulting in new carbamate derivatives.
科学的研究の応用
Chemistry: tert-Butyl diethylcarbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein modifications. It is also explored for its potential in drug development due to its stability and reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability makes it suitable for use in harsh chemical environments .
作用機序
The mechanism of action of tert-Butyl diethylcarbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions .
類似化合物との比較
- tert-Butyl carbamate
- Diethyl carbamate
- tert-Butyl methylcarbamate
Comparison: tert-Butyl diethylcarbamate is unique due to the presence of both tert-butyl and diethyl groups. This combination provides a balance of steric hindrance and reactivity, making it more stable and versatile compared to simpler carbamates like tert-Butyl carbamate or diethyl carbamate .
特性
IUPAC Name |
tert-butyl N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6-10(7-2)8(11)12-9(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYMZOKWXOTXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B2539174.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)






![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)



